

# Application Notes and Protocol: Kinetic Studies of Disperse Blue 165:1 Dyeing

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Compound of Interest		
Compound Name:	Disperse blue 165:1	
Cat. No.:	B15557020	Get Quote

#### Introduction

**Disperse Blue 165:1** is a non-ionic monoazo dye widely used for coloring hydrophobic synthetic fibers like polyester, cellulose acetate, and polyamide. Understanding the kinetics of the dyeing process is crucial for optimizing efficiency, ensuring color consistency, and minimizing environmental impact. The study of dyeing kinetics involves analyzing the rate of dye uptake by the fiber over time, which helps in determining the mechanism of dyeing and the rate-limiting steps.[1][2]

This document provides a detailed experimental protocol for investigating the dyeing kinetics of **Disperse Blue 165:1** on polyester fabric. It covers the experimental setup, data analysis using common kinetic models, and presentation of results.

#### **Key Kinetic Models**

The adsorption of dye onto a textile substrate can be described by several kinetic models. The most frequently used models are the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.[2]

• Pseudo-First-Order (PFO) Model: This model, developed by Lagergren, suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface.[2][3] It is generally most applicable to the initial phase of the adsorption process.[2]



- Pseudo-Second-Order (PSO) Model: The PSO model assumes that the rate-limiting step is chemisorption, where dye molecules are adsorbed through the sharing or exchange of electrons with the fiber.[2][4] This model often provides a better fit for the entire duration of the dyeing process.[2][5]
- Intraparticle Diffusion Model: Proposed by Weber and Morris, this model helps to identify the diffusion mechanism.[2] If the plot of dye uptake versus the square root of time is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step.[6] However, multiple linear regions in the plot suggest that the adsorption process involves more than one step, such as film diffusion and intraparticle diffusion.[7]

**Experimental Setup and Protocols** 

This protocol outlines the high-temperature exhaust dyeing method for studying the kinetics of **Disperse Blue 165:1** on polyester fabric.

## **Materials and Equipment**

- Dye: C.I. Disperse Blue 165:1 (powder form)
- Substrate: 100% Polyester fabric, scoured and pre-wetted.
- Reagents:
  - Dispersing agent (e.g., lignin sulfonate-based)[8]
  - Levelling agent
  - Acetic acid (for pH adjustment)[9]
  - Sodium acetate (for buffer solution)[10]
  - Deionized (DI) water
- Equipment:
  - High-temperature dyeing machine (e.g., Flexi Dyer)[11]



- UV-Vis Spectrophotometer
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Orbital shaker[2]
- Syringe filters (0.45 μm)[2]

## **Preparation of Solutions**

- Dye Stock Solution (e.g., 500 mg/L): Accurately weigh 500 mg of **Disperse Blue 165:1** powder. Create a paste with a small amount of dispersing agent, then gradually add cold DI water. Transfer the dispersion to a 1 L volumetric flask and fill to the mark with DI water.[2][9]
- Calibration Curve Standards: Prepare a series of standard solutions with known concentrations (e.g., 5, 10, 20, 30, 40, 50 mg/L) by diluting the stock solution.
- Dye Bath: Prepare the dye bath according to the parameters specified in Table 1. Adjust the pH to 4.5-5.5 using an acetic acid/sodium acetate buffer.[9][10]

## **Spectrophotometric Analysis**

- Determine λmax: Scan one of the standard solutions using the UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
- Create Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a
  graph of absorbance versus concentration. This curve will be used to determine the dye
  concentration in unknown samples.[2]

## **Dyeing Protocol (Isothermal Method)**

 Setup: Place a known weight of the pre-wetted polyester fabric into the dyeing machine vessel. Add the prepared dye bath to achieve the desired liquor ratio (e.g., 20:1).[10]



- Initial Temperature: Set the initial temperature of the dye bath to 60°C and run for 15 minutes.
- Heating: Increase the temperature at a controlled rate of 2°C per minute until the target dyeing temperature (e.g., 110°C, 120°C, or 130°C) is reached.[9][11]
- Kinetic Sampling: Once the target temperature is reached, start a timer. At regular intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 2 mL) of the dye bath.
- Sample Analysis: Immediately filter the aliquot through a 0.45 μm syringe filter to remove any fabric lint or undissolved dye particles.[2] Allow the sample to cool to room temperature.
- Concentration Measurement: Dilute the sample if necessary and measure its absorbance at λmax using the UV-Vis spectrophotometer. Use the calibration curve to determine the residual dye concentration (Ct) in the dye bath at each time point (t).[2]
- Equilibrium: Continue sampling until the dye concentration in the bath becomes constant, indicating that equilibrium has been reached.

## **Data Analysis**

• Calculate Dye Uptake: The amount of dye adsorbed onto the fabric at time t ( $q_t$ , in mg/g) is calculated using the following equation:

$$q_t = (C_0 - C_t) * V / W$$

#### Where:

- C<sub>0</sub> = Initial dye concentration (mg/L)
- Ct = Dye concentration at time t (mg/L)
- V = Volume of the dye bath (L)
- W = Weight of the fabric (g)[12]



Apply Kinetic Models: Fit the experimental data (qt vs. t) to the linearized forms of the kinetic models presented in Table 2 to determine the rate constants and correlation coefficients (R²).
 The model that yields an R² value closest to 1.0 is considered the best fit for the experimental data.[12][13]

#### **Data Presentation**

Quantitative data from the kinetic study should be organized into clear tables for easy interpretation and comparison.

Table 1: Recommended Experimental Dyeing Parameters

Parameter	Recommended Value	Reference
Substrate	100% Polyester	[9]
Liquor Ratio	10:1 to 20:1	[9][10]
рН	4.5 - 5.5	[9][10]
Dispersing Agent	1 g/L	[10]
Dyeing Temperature	110°C, 120°C, 130°C	[11]

| Heating Rate | 2°C / minute |[9] |

Table 2: Linearized Forms of Common Kinetic Models

Kinetic Model	Linear Equation	Plot	Parameters Determined
Pseudo-First-Order	$log(q_e - q_t) = log(q_e)$ - (k <sub>1</sub> /2.303)t	log(q <sub>e</sub> - q <sub>t</sub> ) vs. t	k1 and qe
Pseudo-Second-Order	$t/q_t = 1/(k_2q_e^2) + (1/q_e)t$	t/qt vs. t	k2 and qe

| Intraparticle Diffusion |  $q_t = k_i d * t^{0.5} + C | q_t vs. t^{0.5} | k_i d$  and C |



Where  $q_e$  is the amount of dye adsorbed at equilibrium (mg/g),  $q_t$  is the amount adsorbed at time t (mg/g),  $k_1$  is the PFO rate constant (min<sup>-1</sup>),  $k_2$  is the PSO rate constant (g/mg·min),  $k_i$ d is the intraparticle diffusion rate constant (mg/g·min<sup>0.5</sup>), and C is a constant related to the boundary layer thickness.[2][6]

Table 3: Example of Kinetic Parameters for Dyeing at 130°C

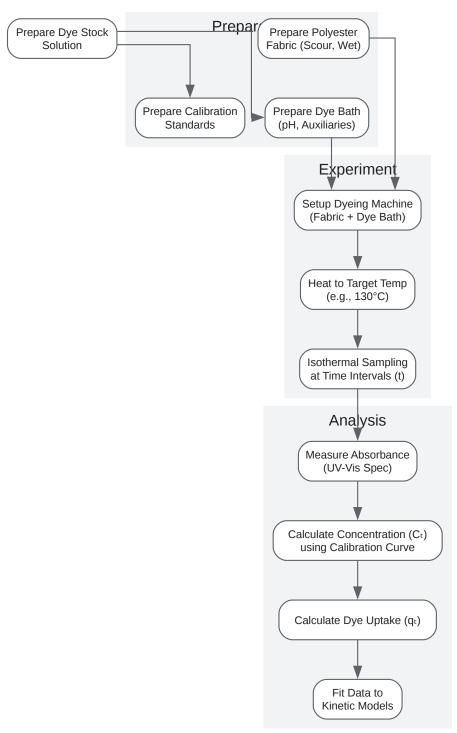
Kinetic Model	Parameters	Value	R²
Pseudo-First-Order	q <sub>e</sub> (exp) (mg/g)	Value	
	q <sub>e</sub> (cal) (mg/g)	Value	Value
	k1 (min <sup>-1</sup> )	Value	
Pseudo-Second-Order	q <sub>e</sub> (cal) (mg/g)	Value	Value
	k₂ (g/mg·min)	Value	
Intraparticle Diffusion	k₁d (mg/g⋅min <sup>0</sup> ⋅ <sup>5</sup> )	Value	Value

| | C | Value | |

Visualizations



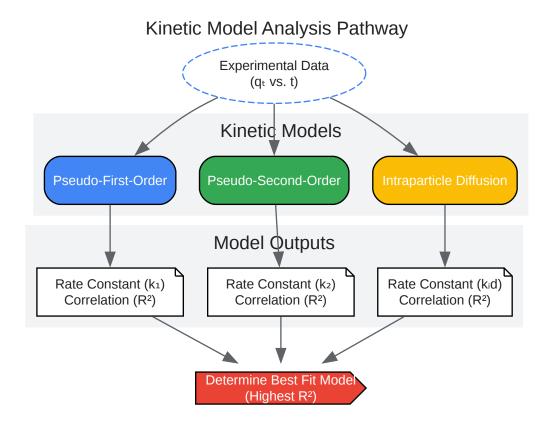
## Experimental Workflow for Dyeing Kinetics Study



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Caption: Workflow for the kinetic study of **Disperse Blue 165:1** dyeing.





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Caption: Logical pathway for kinetic model data analysis.

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